Product packaging for Asparagine, N-carbobenzyloxy-(Cat. No.:)

Asparagine, N-carbobenzyloxy-

Cat. No.: B13392428
M. Wt: 280.28 g/mol
InChI Key: CQIPRSHYISKHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of N-Protected Amino Acid Derivatives in Modern Chemical Research

The strategic protection of functional groups is a cornerstone of modern organic synthesis, and nowhere is this more critical than in the chemistry of amino acids. Amino acids, as bifunctional molecules containing both a nucleophilic amino group and a carboxylic acid, are prone to unwanted side reactions, most notably uncontrolled self-polymerization, when activated for coupling. N-protected amino acid derivatives are essential reagents designed to circumvent this challenge. peptide.com By reversibly blocking the N-terminus, these protecting groups allow for the selective formation of peptide bonds between the free carboxyl group of one amino acid and the free amino group of another in a stepwise and orderly fashion. nih.gov

The development of the carbobenzyloxy (Cbz) group by Bergmann and Zervas in 1932 was a seminal event in chemical biology, introducing the first practical, reversible Nα-protecting group and thereby launching the modern era of peptide synthesis. nih.gov This strategy prevents undesired reactions and preserves the stereochemical integrity at the α-carbon, a crucial aspect since the biological function of peptides is intimately linked to their specific three-dimensional structure. wikipedia.orgacs.org Beyond peptide synthesis, N-protected amino acids have become indispensable ligands in transition-metal-catalyzed reactions, where they can accelerate reaction rates and control the chirality of the final product, a field known as enantioselective catalysis. wikipedia.org The accessibility, inherent chirality, and diverse side-chain functionalities of the 20 proteinogenic amino acids make their protected derivatives powerful and versatile building blocks in the synthesis of complex natural products and pharmaceuticals. wikipedia.org

Overview of N-Carbobenzyloxy-L-Asparagine as a Key Synthetic Intermediate

N-Carbobenzyloxy-L-asparagine (Z-L-Asn) is a quintessential example of an N-protected amino acid derivative that serves as a key synthetic intermediate. fengchengroup.com It is a white crystalline powder, and its primary role is to act as a protected building block for introducing L-asparagine residues into a growing peptide chain during solid-phase or solution-phase synthesis. peptide.comfengchengroup.com The Cbz group provides robust protection for the α-amino group under a variety of reaction conditions, yet it can be cleanly and selectively removed, typically by catalytic hydrogenation, to liberate the free amine for subsequent coupling steps. acs.org

The utility of N-Carbobenzyloxy-L-asparagine extends to the synthesis of more specialized molecules. For instance, it has been used in the synthesis of thiazole-containing peptides, which have been investigated for their potential as anti-tumor agents. fengchengroup.com It also serves as a precursor for creating other modified amino acids. Research has demonstrated its conversion to its corresponding methyl ester, a further step in modifying the amino acid for specific synthetic routes. ulisboa.pt Furthermore, derivatives of N-Cbz-asparagine are crucial in the assembly of glycopeptides, complex biomolecules where carbohydrate moieties are attached to the asparagine side chain. youngin.com The reliable performance and well-understood reactivity of N-Carbobenzyloxy-L-asparagine have cemented its status as an indispensable tool for chemists constructing complex molecular architectures.

Interactive Data Table: Properties of N-Carbobenzyloxy-L-Asparagine

PropertyValueReference(s)
Synonyms CBZ-L-Asparagine, Z-L-Asn, Carbobenzoxy-L-asparagine fengchengroup.com
CAS Number 2304-96-3 fengchengroup.com
Molecular Formula C₁₂H₁₄N₂O₅ fengchengroup.com
Appearance White or almost white crystalline powder fengchengroup.com
Melting Point 163-165 °C chemicalbook.com
Solubility Soluble in organic solvents such as acetone, methanol, and chloroform fengchengroup.com

Interactive Data Table: Research Applications of N-Carbobenzyloxy-L-Asparagine

Application AreaDescription of UseReference(s)
Peptide Synthesis Serves as a standard N-terminally protected building block for the incorporation of L-asparagine residues into peptide sequences. peptide.comfengchengroup.com
Medicinal Chemistry Used as an intermediate in the synthesis of thiazole-containing peptides investigated for anti-tumor properties. fengchengroup.com
Derivative Synthesis Acts as a precursor for further chemical modifications, such as the synthesis of N-carbobenzoxy-L-asparagine methyl ester. ulisboa.pt
Glycopeptide Synthesis Forms the backbone for creating glycosylated asparagine building blocks, which are essential for synthesizing glycoproteins. youngin.com
Specialized Amide Synthesis The Cbz protecting group is compatible with iodine-mediated oxidative acylation, allowing for the synthesis of N-protected amino acid aryl amides. thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O5 B13392428 Asparagine, N-carbobenzyloxy-

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-19-12(17)10(7-11(14)16)15-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIPRSHYISKHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Carbobenzyloxy L Asparagine and Its Derivatives

Direct Nα-Protection Strategies of L-Asparagine

Reaction with Benzyl (B1604629) Chloroformate

The direct N-protection of L-asparagine is effectively carried out by reacting it with benzyl chloroformate (also known as benzyl chlorocarbonate or Z-chloride) under basic conditions. A common procedure involves dissolving L-asparagine in an aqueous solution of sodium carbonate. To this solution, 1,4-dioxane is added as a co-solvent, followed by the addition of benzyl chloroformate. The reaction mixture is typically stirred at room temperature to allow the reaction to proceed to completion.

The mechanism involves the nucleophilic attack of the deprotonated amino group of L-asparagine on the electrophilic carbonyl carbon of benzyl chloroformate. The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction forward. After the reaction, the mixture is diluted with water and extracted with an organic solvent like ether to remove unreacted benzyl chloroformate and other non-polar impurities. The aqueous phase is then acidified, causing the N-Carbobenzyloxy-L-asparagine product to precipitate as a solid, which can be collected by filtration. This method has been reported to yield the desired product in high purity and good yield.

A representative reaction is detailed in the table below:

Reactant 1Reactant 2Base/SolventTemperatureOutcomeYield
L-AsparagineBenzyl Chloroformate10% aq. Na2CO3 / 1,4-DioxaneRoom TemperatureN-Carbobenzyloxy-L-asparagine84%

Optimization of Reaction Conditions for Preparative Scale Synthesis

For large-scale industrial production, optimization of reaction conditions is crucial to maximize yield, purity, and efficiency while minimizing costs and reaction time. Research into the synthesis of the closely related N-benzyloxycarbonyl-L-aspartic acid has provided insights applicable to asparagine. Key parameters for optimization include temperature, pH, and the nature of the base used.

One approach involves conducting the reaction at elevated temperatures, between 35°C and 55°C, which can significantly reduce the reaction cycle time. sigmaaldrich.com In this process, the pH of the reaction mixture is carefully maintained within a range of 9.2 to 12.0. sigmaaldrich.com More specifically, maintaining the temperature between 46°C and 48°C and the pH between 10.0 and 11.0 has been shown to produce the product in yields exceeding 90% and with a purity of over 99%. sigmaaldrich.com

Another scalable method utilizes a mixture of aqueous sodium carbonate and sodium bicarbonate. This buffer system effectively maintains the appropriate pH during the addition of benzyl chloroformate, which is critical for achieving high yields and minimizing side reactions on a large scale. google.com Control of pH is also important to prevent the hydrolysis of the benzyl chloroformate reagent and the potential for side reactions. A very high pH, in the range of 12.0 to 13.5, has also been explored to improve the process. chemicalbook.com

Preparation of N-Carbobenzyloxy-L-Asparagine Esters

Esterification of the carboxylic acid group of N-Carbobenzyloxy-L-asparagine is a necessary step for its use in many peptide coupling strategies. This can involve the formation of simple alkyl esters or more reactive activated esters.

Carboxylic Acid Methyl Ester Formation

The synthesis of the methyl ester of N-Cbz-L-asparagine can be achieved through a two-step process. First, the starting amino acid, in this case, L-asparagine, can be esterified. A common method for this is the Fischer esterification, though for amino acids, it is often performed by reacting the amino acid with an alcohol like methanol in the presence of an acid catalyst such as thionyl chloride (SOCl2). This reaction typically yields the methyl ester hydrochloride salt.

Following the formation of the L-asparagine methyl ester hydrochloride, the N-Cbz protecting group can be introduced using the methods described in section 2.1.1. The ester hydrochloride is dissolved in a suitable solvent system, and a base is added to neutralize the hydrochloride and to facilitate the reaction with benzyl chloroformate. This sequence ensures that the carboxylic acid is protected as a methyl ester before the N-protection step.

Synthesis of Activated Esters (e.g., 2-Nitrophenyl Ester)

Activated esters of N-Cbz-L-asparagine are key intermediates in peptide synthesis, as the ester group is a good leaving group, facilitating amide bond formation with the amino group of another amino acid. While the 2-nitrophenyl ester is one example, the p-nitrophenyl (4-nitrophenyl) ester (Z-Asn-ONp) is a widely used and well-documented activated ester. glpbio.com

The synthesis of these activated esters generally involves the reaction of N-Cbz-L-asparagine with the corresponding phenol (e.g., 4-nitrophenol) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The DCC activates the carboxyl group of the N-Cbz-L-asparagine, allowing for nucleophilic attack by the hydroxyl group of the phenol. The reaction forms the desired activated ester, with dicyclohexylurea precipitating as a byproduct that can be removed by filtration. Z-Asn-ONp is recognized as an intermediate in the synthesis of certain neuroprotective agents. glpbio.com

Synthesis of Multi-Protected Asparagine Derivatives for Complex Constructs

The synthesis of complex biomolecules, such as glycopeptides, requires asparagine derivatives with multiple orthogonal protecting groups. This allows for the selective deprotection of one functional group while others remain intact.

An example of such a complex derivative is Benzyl N2-Carbobenzyloxy-N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-asparaginate. In this molecule, the α-amino group is protected with the Cbz group, the α-carboxyl group is protected as a benzyl ester, and a complex glycosyl group is attached to the side-chain amide nitrogen. The synthesis of such molecules involves a multi-step pathway where protecting groups are strategically introduced and removed to build the final, complex structure.

For solid-phase peptide synthesis, other protecting groups for the side-chain amide of asparagine are often employed to prevent side reactions. For instance, trialkoxybenzyl (Taob) groups, such as the 2,4,6-trimethoxybenzyl (Tmob) group, have been developed. These groups offer good solubility in organic solvents and are stable during the coupling reactions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid, at the end of the synthesis. The synthesis of Fmoc-Asn(Tmob)-OH, for example, involves condensing N-benzyloxycarbonyl aspartic acid α-benzyl ester with 2,4,6-trimethoxybenzylamine, followed by hydrogenation and introduction of the Fmoc group. These multi-protected derivatives are crucial building blocks for the synthesis of complex peptides and proteins.

Strategies for Differential Protection (e.g., N-Carbobenzyloxy-β-trityl-L-asparagine)

In the synthesis of complex peptides containing asparagine, it is often necessary to protect the side-chain amide group to prevent undesirable side reactions during peptide coupling. The unprotected β-carboxamide of asparagine can undergo dehydration to form a nitrile or participate in intramolecular cyclization to form succinimide (B58015) derivatives, particularly under the acidic or basic conditions used in peptide synthesis. To circumvent these issues, a strategy of differential protection is employed, where the α-amino group and the side-chain amide are protected with orthogonal protecting groups. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one group while the other remains intact.

A prominent example of a differentially protected asparagine derivative is N-Carbobenzyloxy-β-trityl-L-asparagine (also referred to as Z-Asn(Trt)-OH). In this molecule, the α-amino group is protected by the acid- and hydrogenolysis-labile carbobenzyloxy (Cbz) group, while the side-chain amide is protected by the bulky and highly acid-labile trityl (Trt) group. The trityl group is favored for side-chain protection of asparagine as it significantly improves the solubility of the protected amino acid derivative in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF).

The synthesis of N-Carbobenzyloxy-β-trityl-L-asparagine can be achieved through a selective protection strategy. A common approach involves the reaction of N-Carbobenzyloxy-L-asparagine with a tritylating agent. A detailed synthetic protocol analogous to the protection of other amino acid side chains involves the reaction of Z-L-asparagine with triphenylmethanol (trityl alcohol) in the presence of a dehydrating agent and an acid catalyst.

A representative procedure for the tritylation of the side-chain amide of a protected amino acid involves dissolving the N-α-protected amino acid in a suitable solvent such as acetic acid. Acetic anhydride is then added as a dehydrating agent, followed by the addition of triphenylmethanol. The reaction is initiated by the addition of a catalytic amount of a strong acid, such as concentrated sulfuric acid. The reaction mixture is then heated to facilitate the condensation reaction between the amide and triphenylmethanol. The bulky trityl group selectively reacts with the less sterically hindered side-chain amide over the more hindered α-amino group, which is already protected. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The organic phase is washed, dried, and concentrated to yield the crude product, which can then be purified by crystallization or chromatography. This differential protection strategy yields N-Carbobenzyloxy-β-trityl-L-asparagine, a valuable building block for the solid-phase or solution-phase synthesis of complex peptides, ensuring the integrity of the asparagine residue throughout the synthetic sequence.

The orthogonality of the Cbz and Trt protecting groups is a key feature of this strategy. The trityl group can be selectively removed under mildly acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane) that leave the Cbz group intact. Conversely, the Cbz group can be removed by catalytic hydrogenolysis or strong acids, conditions under which the trityl group may also be cleaved. This differential lability allows for flexible and strategic deprotection schemes in the assembly of peptide chains.

Table of Research Findings on the Synthesis of N-Carbobenzyloxy-L-asparagine Derivatives

DerivativeStarting MaterialKey ReagentsReaction ConditionsYieldAnalytical Data
N-Carbobenzyloxy-L-asparagineL-asparagineBenzyl chloroformate, Sodium carbonate, 1,4-Dioxane0 °C to room temperature, overnight84%Mass Spectra (ESI): m/z = 267 [M + H]+, 289 [M + Na]+ csic.es
N-(trityl)-L-asparagineL-asparagineTriphenylmethanol, Acetic anhydride, Sulfuric acid (catalyst)Room temperature to 50 °CNot specifiedNot specified
N-Carbobenzyloxy-β-trityl-L-asparagineN-Carbobenzyloxy-L-asparagineTriphenylmethanol, Acetic anhydride, Sulfuric acid (catalyst)Not specified in detailNot specifiedCommercially available

Interactive Data Table: Properties of N-Carbobenzyloxy-L-asparagine and its Trityl Derivative

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceProtection Strategy
N-Carbobenzyloxy-L-asparagineC12H14N2O5266.25Off-white solidα-Amino protection (Cbz)
N-Carbobenzyloxy-β-trityl-L-asparagineC31H28N2O5508.57White to off-white powderα-Amino (Cbz) and β-Amide (Trt) differential protection

Fundamental Role of N Carbobenzyloxy L Asparagine As an Amino Protecting Group

Principles of Urethane-Type N-Protection in Amino Acid Chemistry

The carbobenzyloxy group is a classic example of a urethane-type protecting group, a class widely accepted in peptide synthesis for the high degree of protection they provide. google.com Urethane-type protecting groups are known to minimize the risk of racemization—the loss of stereochemical integrity at the α-carbon—during the activation and coupling steps of peptide synthesis. google.com This is a critical feature for the synthesis of biologically active peptides, where specific stereochemistry is essential for function.

The protection of an amino acid's α-amino group with the Cbz group is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. The mechanism involves the nucleophilic attack of the amino group on the highly reactive chloroformate. total-synthesis.com The resulting N-protected amino acid is stable under a variety of conditions, allowing for subsequent chemical manipulations at the carboxyl end of the molecule without affecting the protected amino group. google.com This stability and reliability have established urethane-based protectors like the Cbz group as fundamental tools in the field.

Application in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, was the first method developed for creating peptides. For the synthesis of shorter peptides (typically under 10-15 amino acids), it remains a strategy of choice, particularly for large-scale production. nih.govbachem.com In this methodology, each coupling and deprotection step is carried out in a suitable solvent, followed by purification of the intermediate product before proceeding to the next cycle.

N-Carbobenzyloxy-L-asparagine is well-suited for this approach. Its Cbz group provides robust protection of the amino terminus during the activation of the carboxyl group (often via active esters) and the subsequent coupling reaction. bachem.com After the peptide bond is formed, the Cbz group can be selectively removed by hydrogenolysis, a clean reaction that facilitates the purification of the newly formed, larger peptide, which is then ready for the next coupling step.

Application in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS), pioneered by Robert Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble polymer support. nih.gov This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtering the solid support. nih.govbachem.com

N-Carbobenzyloxy-L-asparagine and other Cbz-protected amino acids are widely used in SPPS, particularly in strategies that require orthogonal protecting groups. vectorlabs.com While the Fmoc (9-fluorenylmethoxycarbonyl) group is more common for α-amino protection in modern SPPS due to its base-lability, the Cbz group's stability to both the basic conditions of Fmoc removal and the mild acidic conditions used to cleave peptides from certain resins makes it a valuable tool for side-chain protection or for specific synthetic strategies.

The synthesis of N-linked glycopeptides—peptides containing a carbohydrate moiety attached to the side-chain amide of an asparagine residue—is a particularly challenging area of SPPS. nih.gov These molecules are important for studying biological processes, but their synthesis is complicated by the need to manage protecting groups for the carbohydrate hydroxyls in addition to the peptide chain.

A key challenge is preventing aspartimide formation, which is heightened during the synthesis of glycopeptides. rsc.org The development of advanced linker and protection strategies is crucial. In one approach, a fully assembled, backbone-protected peptide on the resin has its aspartyl side chain activated, followed by coupling with a glycosylamine. rsc.org The use of a backbone amide protecting group on the residue following asparagine can effectively suppress aspartimide formation during both peptide assembly and the subsequent glycosylation step. rsc.org

Another strategy involves preparing a pre-glycosylated asparagine building block, such as an Fmoc-Asn(GlcNAc)-OH derivative, which is then incorporated into the peptide chain using standard SPPS methods. nih.gov The development of novel glycosylated asparagine derivatives with trifluoroacetic acid (TFA)-sensitive protecting groups on the carbohydrate allows for the removal of all protecting groups in a single step at the end of the synthesis, streamlining the entire process. nih.gov The choice of the solid support and the linker that attaches the peptide to it is also critical. For instance, highly acid-sensitive resins like 2-chlorotrityl chloride resin are often used to allow for the mild cleavage of the finished glycopeptide while keeping acid-labile glycosidic bonds intact.

Development of Linker Strategies for Solid-Phase Glycoconjugate Synthesis

Challenges with Asparagine Isomerization in Specific Linker Systems (e.g., Benzyl Ester Linkers)

A significant challenge encountered during the synthesis of peptides containing asparagine is the propensity for isomerization, a reaction that proceeds through a cyclic succinimide (B58015) intermediate, commonly known as an aspartimide. dntb.gov.uanih.govresearchgate.net This side reaction is particularly prevalent in sequences where asparagine is followed by a small, unhindered amino acid like glycine, alanine (B10760859), or serine. peptide.com The formation of the aspartimide is catalyzed by both acidic and basic conditions. Once formed, the five-membered ring is unstable and can be opened by nucleophiles, leading to a mixture of products. peptide.comiris-biotech.de This ring-opening can result in the desired α-aspartyl peptide, but also the isomeric β-aspartyl peptide where the peptide backbone continues from the side-chain carboxyl group. iris-biotech.denih.govresearchgate.net Furthermore, the stereocenter at the α-carbon can be epimerized during this process, resulting in a mixture of D- and L-isomers. iris-biotech.de

The choice of linker and protecting groups can significantly influence the rate of aspartimide formation. Benzyl ester linkers, often used to anchor the peptide to a solid support or protect the C-terminus in solution-phase synthesis, have been associated with an increased risk of this side reaction. peptide.com For instance, studies in Boc-based synthesis have shown that using a β-cyclohexyl ester for aspartic acid results in significantly less aspartimide formation compared to the corresponding β-benzyl ester. peptide.com This suggests that the electron-withdrawing nature and steric properties of the benzyl group can facilitate the initial cyclization step. The conditions required to cleave benzyl esters, typically strong acid (like HF) or catalytic hydrogenation, can also promote the formation or subsequent opening of the aspartimide ring.

Table 1: Factors Influencing Aspartimide Formation

Factor Description Impact on Isomerization
Peptide Sequence The amino acid following asparagine (Asn+1 position). Sequences like Asn-Gly, Asn-Ser, and Asn-Ala are highly prone to cyclization due to minimal steric hindrance. peptide.com
Reaction Conditions Presence of acids or bases. Both acidic and basic conditions can catalyze the formation of the succinimide intermediate. Bases like piperidine (B6355638), used for Fmoc deprotection, are common culprits. iris-biotech.denih.gov
Linker/Protecting Group Type of ester group used for side-chain or C-terminal protection. Benzyl esters have been shown to be more susceptible to promoting aspartimide formation compared to bulkier or more sterically hindering esters like cyclohexyl esters. peptide.com
Temperature Elevated temperatures during synthesis or cleavage. Higher temperatures can increase the rate of both the formation and subsequent hydrolysis of the aspartimide intermediate.

Advanced Applications in Complex Molecule Synthesis and Targeted Structural Modification

General Peptide Synthesis and Oligomerization

The primary application of N-carbobenzyloxy-Asparagine lies in its role as a protected monomer for peptide synthesis. In this process, the carboxyl group of Z-Asn is activated, allowing it to form a peptide (amide) bond with the free amino group of another amino acid or a growing peptide chain. researchgate.net This cycle of deprotection and coupling is repeated to elongate the peptide sequence. nih.gov The use of Z-Asn, like other N-protected amino acids, is fundamental to preventing polymerization and other side reactions, ensuring the specific, desired sequence is constructed. nih.gov

The synthesis of dipeptides and larger oligopeptides containing asparagine residues is a foundational process in peptide chemistry. researchgate.netjournal-imab-bg.org The process begins with the activation of the carboxylic acid of N-carbobenzyloxy-Asparagine. This activation is typically achieved using coupling reagents that convert the carboxyl group into a more reactive species, facilitating nucleophilic attack by the amino group of a second amino acid. researchgate.net This reaction yields a protected dipeptide.

To create longer oligopeptides, the process is extended. nih.gov Following the formation of the Z-Asn-containing dipeptide, the protecting group on the second amino acid is selectively removed, and the cycle is repeated by introducing another activated N-protected amino acid. Alternatively, in solid-phase peptide synthesis (SPPS), the Z-protected asparagine can be coupled to an amino acid anchored to a polymer resin. journal-imab-bg.orgnih.gov Subsequent deprotection of the Z-group and coupling with another activated amino acid elongates the chain step-by-step. nih.gov A significant challenge in coupling asparagine residues is the potential for dehydration of the side-chain amide to form a β-cyano alanine (B10760859) derivative, particularly when using certain activation methods. nih.gov To mitigate this, specific coupling reagents or side-chain protection strategies are often employed. nih.govpeptide.com

Coupling Reagent/MethodDescriptionCommon Side ReactionsCitation(s)
DCC/HOBt Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole (B26582); a classic carbodiimide-based activation method.Dehydration of Asn side chain to form β-cyano alanine. nih.govnih.gov
BOP Reagent (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526); highly efficient coupling reagent.Can mediate rapid coupling of side-chain protected Asn with minimal side reactions. nih.gov
HATU/HBTU O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate / O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; uronium-based reagents that promote rapid coupling.Effective for difficult couplings and can help maximize efficiency. americanpeptidesociety.orgnih.gov
Pentafluorophenyl Esters (OPfp) Pre-activated esters of Fmoc-Asn that increase solubility and provide a clean coupling reaction.Yields a homogeneous peptide product with reduced side reactions. nih.govgoogle.com

N-carbobenzyloxy-Asparagine is frequently incorporated into synthetic peptides that exhibit biological activity. nih.govmdpi.com The asparagine residue itself can be crucial for the structure and function of these peptides, often participating in hydrogen bonding or serving as a key site for post-translational modifications like N-linked glycosylation. wikipedia.orgcreative-peptides.com The precise, controlled insertion of asparagine into a specific position within a peptide sequence is made possible by using protected derivatives like Z-Asn.

A notable example is the synthesis of fragments of acyl carrier protein (ACP). The ACP (65-74) sequence, H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Asn -Gly-OH, is a well-known "difficult sequence" prone to aggregation during synthesis. nih.govgoogle.com Successful synthesis of this and other bioactive peptides relies on efficient coupling strategies for each amino acid, including asparagine. nih.gov The methods developed to incorporate asparagine into such sequences are critical for accessing these molecules for research and therapeutic development. google.com Other examples include the synthesis of neuropeptides, hormone analogs, and antimicrobial peptides where asparagine residues are integral to their function. nih.govnih.gov

Peptide ExampleSequenceBiological SignificanceRole of AsparagineCitation(s)
Acyl Carrier Protein (65-74) H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Asn -Gly-OHA model peptide often used to test and validate synthetic methodologies due to its tendency to aggregate.The Asn residue is part of a sequence that challenges standard synthesis protocols, making its efficient incorporation a key step. nih.govgoogle.com
FctB (minor pilin) (Engineered variant)An immunoglobulin-like protein from Streptococcus pyogenes.An engineered Asn residue forms a spontaneous isopeptide bond with a Lys residue, significantly enhancing the protein's thermal stability. nih.gov
GCN4 Leucine Zipper (Asn-16-Ala variant)A DNA-binding motif involved in gene regulation.The native Asn at position 16 is critical for selecting the protein's dimeric structure; its mutation to Ala causes a switch to a trimeric form. pnas.org

To overcome these issues, chemists employ various strategies. The use of side-chain protecting groups such as trityl (Trt), 2,4,6-trimethoxybenzyl (Tmob), or 4,4'-dimethoxybenzhydryl (Mbh) can enhance the solubility of the protected amino acid and suppress side-chain dehydration. nih.govpeptide.comgoogle.com Furthermore, the choice of coupling reagent and solvent is critical. High-efficiency reagents like HATU are often used in combination with solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to drive the reaction to completion, especially for sterically hindered or aggregation-prone sequences. nih.gov These optimized conditions ensure that the Z-Asn residue is effectively coupled to diverse and complex amine components during the synthesis of long or challenging peptides. americanpeptidesociety.org

Synthetic Pathways for Peptide-Based Pharmaceutical Research

The chemical synthesis of peptides is a cornerstone of modern pharmaceutical research, with an increasing number of peptide-based drugs entering clinical studies. nih.govresearchgate.net Synthetic pathways utilizing building blocks like N-carbobenzyloxy-Asparagine are essential for producing these active pharmaceutical ingredients (APIs). researchgate.net These methods provide access to peptides that can function as hormones, enzyme inhibitors, or signaling molecules, targeting a wide range of diseases. nih.govnih.gov

The ability to chemically synthesize peptides allows for the systematic modification of their structure to improve therapeutic properties. nih.gov For instance, substituting specific amino acids, such as incorporating an asparagine residue via Z-Asn, can alter a peptide's stability, receptor binding affinity, or duration of action. nih.govacs.org The synthesis of aza-peptides, where an α-carbon is replaced by a nitrogen atom, is an advanced strategy to create peptide analogs that are less susceptible to enzymatic degradation, potentially leading to orally active drugs. acs.org Furthermore, the principles of peptide synthesis are applied to create peptide fragments that can be joined together using chemoselective ligation techniques to construct larger, more complex protein-based therapeutics. nih.gov The reliability of incorporating challenging residues like asparagine is a critical factor in the feasibility of these advanced synthetic pathways.

Strategies in Protein Engineering and Directed Protein Modification

Protein engineering aims to create new proteins with novel functions or enhanced properties, such as increased stability or altered substrate specificity. nih.gov Chemical synthesis, which relies on protected amino acids like N-carbobenzyloxy-Asparagine, plays a key role in these strategies by allowing for the site-specific incorporation of non-natural or modified amino acids. rsc.org This precise control over a protein's primary sequence is fundamental to designing tailored proteins. nih.govyoutube.com

Post-translational modifications, which are chemical alterations to amino acids after protein synthesis, are critical for protein function. nih.goved.ac.uk Asparagine is a key site for N-linked glycosylation, a modification crucial for protein folding and function. wikipedia.orgnih.gov Synthetic glycopeptides, which can be created using asparagine surrogates, are valuable tools for studying these processes. researchgate.net Additionally, other modifications of asparagine, such as hydroxylation, have been shown to be reversible and play a dynamic role in regulating cellular signaling, opening new avenues for directed protein modification. nih.goved.ac.uk

The de novo design of proteins with customized structures and functions is a major goal of synthetic biology. nih.govepfl.ch This process involves computationally designing a sequence that will fold into a desired three-dimensional shape. The synthesis of these designed proteins, either in full or as fragments for subsequent ligation, relies on the robust methods of chemical peptide synthesis. nih.govepfl.ch

Development of Novel Biocatalysts with Enhanced Stability and Activity

The development of robust and efficient biocatalysts is a cornerstone of green chemistry and modern pharmaceutical synthesis. Enzymes that can selectively modify or remove protecting groups under mild conditions are of particular interest. N-carbobenzyloxy-protected amino acids, including Cbz-asparagine, serve as key substrates in the discovery and characterization of such enzymes, often referred to as "deprotectases". researchgate.net

Biocatalytic processes have been developed to selectively hydrolyze the N-carbobenzyloxy (Cbz) group from protected D- or L-amino acids. researchgate.net Researchers have identified and characterized enzymes, such as penicillin acylases and specific Cbz-hydrolases from bacterial sources like Burkholderia phenazinium and Sphingomonas paucimobilis, that exhibit high activity and enantioselectivity for this transformation. researchgate.net These enzymes offer a significant advantage over traditional chemical deprotection methods, which often require harsh reagents like hydrogenolysis or strong acids. researchgate.net

The stability and activity of these biocatalysts are critical for their practical application. Research has focused on enhancing these properties through methods like enzyme immobilization and operating in non-aqueous solvent systems. mdpi.commdpi.com For instance, immobilization on nanofiber membranes has been shown to improve the thermal and operational stability of enzymes like aspartate ammonia-lyase. mdpi.com Encapsulation techniques have also been employed to protect therapeutic enzymes such as L-asparaginase from proteolysis and thermal degradation, thereby enhancing their biochemical stability and preserving catalytic activity. nih.gov The study of how these enzymes interact with substrates like Cbz-asparagine provides a deeper understanding of their structure-function relationships, guiding efforts in rational enzyme design to create novel biocatalysts with superior performance for industrial and therapeutic applications. researchgate.net

Table 1: Examples of Biocatalysts for Cbz-Group Cleavage
Enzyme/BiocatalystSourceSubstrate TypeKey Advantage
Cbz-HydrolaseBurkholderia phenaziniumCbz-D-amino acidsHigh D-specificity
Cbz-HydrolaseSphingomonas paucimobilisCbz-L-amino acidsHigh L-specificity
Penicillin AcylaseEscherichia coliCbz-amino acidsBroad substrate range, mild reaction conditions
Penicillin AcylaseAlcaligenes faecalisCbz-amino acidsRemoves Cbz group without toxic reagents

Synthesis of Thiazole-Containing Peptides for Biomedical Research

Peptides that incorporate thiazole (B1198619) or thiazoline (B8809763) heterocycles are a significant class of natural products and therapeutic candidates, known for their enhanced bioactivity, metabolic stability, and cell permeability. nih.gov The synthesis of these complex macrocyclic structures often relies on the precise assembly of a linear peptide precursor, where protected amino acids like N-carbobenzyloxy-asparagine play a crucial role.

The general strategy involves solid-phase peptide synthesis (SPPS) to construct the peptide backbone. In this process, Cbz-asparagine can be incorporated at a desired position, with its Cbz group protecting the α-amino function while the peptide chain is elongated. guidechem.com Following the assembly of the linear peptide, cyclization and formation of the thiazole ring are carried out. One modern approach involves a biocompatible cyclization between an N-terminal cysteine and a C-terminal nitrile, which can be performed in a buffer at physiological pH. nih.gov Another powerful method for the modification and macrocyclization of thiazole-containing peptides is the use of palladium-catalyzed C–H olefination, where the thiazole ring itself can act as a directing group to facilitate site-specific functionalization. rsc.org

The presence of the Cbz-protecting group on asparagine or other amino acids in the precursor peptide is essential to prevent unwanted side reactions during the complex chemical transformations required for thiazole formation and macrocyclization. guidechem.comnih.gov After the core heterocyclic and macrocyclic structure is secured, the Cbz group can be cleanly removed to yield the final bioactive peptide. This synthetic versatility allows for the creation of diverse libraries of thiazole-containing peptides for screening in biomedical research, particularly in the search for new antibiotics and anticancer agents. nih.govthieme.de

Functionalization of Macrocyclic Host Structures (e.g., Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, enabling them to form inclusion complexes with a variety of guest molecules. mdpi.com This property makes them attractive scaffolds for creating drug delivery systems, enzyme mimics, and sensors. Functionalizing cyclodextrins with specific recognition motifs can enhance their binding affinity and selectivity. N-carbobenzyloxy-asparagine and its derivatives are valuable reagents for this purpose.

The functionalization can occur through two main pathways:

Non-covalent Inclusion Complexation: The aromatic carbobenzyloxy group and the amino acid side chain of Cbz-Asn or dipeptides containing it can be encapsulated within the cyclodextrin (B1172386) cavity. Studies using titration microcalorimetry and NMR have elucidated the thermodynamics and structure of these host-guest complexes. nih.gov The formation of such complexes can modify the physicochemical properties of the guest molecule and is a key step in the design of controlled-release systems.

Covalent Attachment: The hydroxyl groups on the rim of the cyclodextrin can be chemically modified to allow for covalent linkage. encyclopedia.pubnih.gov Cbz-asparagine, after suitable activation of its carboxylic acid group, can be attached to a modified cyclodextrin, tethering the asparagine residue to the macrocyclic host. This approach creates a well-defined structure where the amino acid side chain is available for further interactions.

This ability to functionalize cyclodextrins with a biologically relevant molecule like asparagine opens avenues for creating sophisticated supramolecular systems.

The functionalized cyclodextrins described above are prime candidates for the construction of advanced drug delivery systems and artificial receptors. The encapsulation of amino acids like asparagine within the cyclodextrin cavity is being explored for the controlled and targeted delivery of therapeutic agents. mdpi.com

By covalently attaching Cbz-asparagine to a cyclodextrin polymer, it is possible to create materials with specific binding sites. mdpi.com The asparagine residue can serve as a recognition element, mimicking the binding sites of natural receptors and enzymes. For example, since asparagine is the key residue for N-linked glycosylation, an asparagine-functionalized cyclodextrin could be designed to selectively bind specific carbohydrate structures or glycoproteins. These architectures can act as drug carriers that target specific cells or tissues, or as receptor mimics for studying biological recognition events and screening for potential drug candidates.

Precursor Synthesis for Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-coding amino acids. wikipedia.orgnih.gov They are found in numerous natural products and are crucial components of many pharmaceuticals due to their ability to impart unique structural and functional properties, such as increased resistance to enzymatic degradation. nih.gov N-protected proteinogenic amino acids, such as Cbz-asparagine, are versatile starting materials for the stereospecific synthesis of various NPAAs.

A key synthetic transformation that utilizes N-protected asparagine is the Hofmann rearrangement, which converts the side-chain amide into a primary amine, yielding a diaminopropanoic acid derivative. lookchem.com

The Hofmann rearrangement of N-Carbobenzyloxy-L-asparagine provides a direct and efficient route to optically pure Nα-Cbz-L-α,β-diaminopropanoic acid, a valuable non-proteinogenic amino acid building block. This reaction involves the oxidative rearrangement of the primary amide on the asparagine side chain. lookchem.com

The reaction is typically induced by hypervalent iodine reagents, such as iodosobenzene (B1197198) diacetate (PIDA) or bis(trifluoroacetoxy)iodobenzene (PIFA). lookchem.com The mechanism proceeds through the formation of an N-haloamide or a related intermediate, which, under basic or suitable solvent conditions, rearranges to an isocyanate. nih.gov Subsequent hydrolysis of the isocyanate intermediate yields the desired primary amine, effectively converting the carboxamide side chain of asparagine into an aminomethyl group. lookchem.comnih.gov The Cbz group remains intact on the α-amino group, providing a protected product ready for further use in peptide synthesis. The reaction has been shown to proceed in good yields, making it a practical method for accessing β-amino-L-alanine derivatives. lookchem.com

Table 2: Hofmann Rearrangement of N-Protected Asparagine
N-Protecting GroupReagentProductReported Yield
Carbobenzyloxy (Cbz)Iodosobenzene diacetate (PIDA)Nα-Cbz-β-amino-L-alanine87%
tert-Butoxycarbonyl (Boc)Iodosobenzene diacetate (PIDA)Nα-Boc-β-amino-L-alanineGood
Data sourced from research on PIDA-induced Hofmann rearrangements. lookchem.com

Role in Complex Glycoconjugate Synthesis (e.g., N-Glycan Synthesis)

N-linked glycans, which are oligosaccharides attached to the side-chain amide of asparagine residues in proteins, play critical roles in a vast array of biological processes, including protein folding, cell signaling, and immune recognition. nih.govwikipedia.org The chemical synthesis of homogeneous N-glycopeptides is essential for studying these functions in detail, and N-carbobenzyloxy-asparagine is a cornerstone of this synthetic effort. researchgate.net

In the chemical synthesis of N-glycopeptides, a pre-formed oligosaccharide (glycan) must be attached to an asparagine residue. Cbz-asparagine, often with its carboxyl group protected as a benzyl (B1604629) or other ester, is a common starting building block. nih.govacs.org The key step is the formation of the N-glycosidic bond between the anomeric center of the glycan and the side-chain nitrogen of asparagine. The Cbz group serves to protect the α-amino group during this glycosylation reaction and subsequent peptide-coupling steps.

The general synthetic sequence involves:

Preparation of a suitably protected Cbz-asparagine derivative.

Activation of the glycan donor, for example, as a glycosyl azide (B81097) or oxazoline.

Coupling of the glycan donor to the asparagine side-chain amide to form the crucial β-N-glycosidic linkage.

Deprotection of the carboxyl group of the resulting Cbz-Asn-glycan conjugate.

Use of this complete glycosylated amino acid building block in standard solid-phase or solution-phase peptide synthesis to assemble the desired glycopeptide.

This approach, enabled by the use of protected building blocks like Cbz-asparagine, allows for the precise construction of complex glycoconjugates with defined glycan structures at specific sites, which is unattainable through biological expression systems alone. researchgate.netnih.gov

Methodologies for Beta-Lactam Ring Formation Utilizing Asparagine Derivatives

The synthesis of the β-lactam (2-azetidinone) ring, the core structural motif of penicillin and other significant antibiotics, from asparagine derivatives is a nuanced process that necessitates strategic manipulation of the amino acid's side chain. A direct cyclization of N-carbobenzyloxy-asparagine is not straightforward due to the low reactivity of the side-chain amide. Therefore, a multi-step approach involving the transformation of the amide functionality is a common and effective strategy.

A key transformation in this synthetic route is the Hofmann rearrangement of the N-α-Cbz-protected asparagine. lookchem.com This reaction converts the primary amide on the side chain into a primary amine, yielding a protected α,β-diaminopropionic acid derivative. Reagents such as iodosobenzene diacetate (PIDA) have been shown to effectively induce this rearrangement in N-protected asparagine derivatives, providing a practical route to β-amino-L-alanine derivatives. lookchem.com

Once the α,β-diaminopropionic acid scaffold is in hand, a subsequent intramolecular cyclization is required to form the four-membered β-lactam ring. This process involves the formation of an amide bond between the α-amino group and the carboxylic acid. To achieve this, a careful protecting group strategy is essential. The newly formed β-amino group must be protected to prevent it from interfering with the desired cyclization.

The final ring-closing step to form the 3-amino-β-lactam can be accomplished using various peptide coupling agents that activate the carboxylic acid and facilitate the intramolecular amide bond formation. The stereochemistry of the starting L-asparagine is typically retained throughout this process, leading to the formation of chiral β-lactam products. acs.orgnih.gov The choice of coupling agent and reaction conditions is critical to ensure high yields and prevent racemization.

A representative, though not exhaustive, summary of the types of transformations and reagents involved in such a synthetic sequence is presented in the table below.

StepTransformationKey Reagents/ConditionsIntermediate/Product TypeReference
1Hofmann RearrangementIodosobenzene diacetate (PIDA) or N-bromosuccinimide (NBS)/baseN-α-Cbz-α,β-diaminopropionic acid derivative lookchem.comwikipedia.org
2Protection of β-amino groupe.g., Boc-anhydrideDifferentially protected diaminopropionic acidGeneral knowledge
3Intramolecular Cyclization (β-lactam formation)Peptide coupling agents (e.g., DCC, EDC, HATU)Protected 3-amino-2-azetidinoneGeneral knowledge

Investigation of Coupling Chemistries and Reaction Mechanisms

Evaluation of Conventional Peptide Coupling Reagents

Conventional coupling reagents are widely used to facilitate the formation of the amide bond between the carboxyl group of one amino acid and the amino group of another.

Dicyclohexylcarbodiimide (DCC) was one of the earliest and most influential reagents for in-situ activation of carboxylic acids for peptide synthesis. acs.org The general mechanism involves the reaction of the carboxylic acid of Cbz-Asn-OH with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino component to form the desired peptide bond, releasing dicyclohexylurea (DCU) as a byproduct. acs.orgnih.govethz.ch

While effective, the use of DCC alone for coupling Cbz-Asn-OH is fraught with complications. The O-acylisourea intermediate is highly reactive and can undergo intramolecular rearrangement to form a stable N-acylurea, which is an inactive byproduct and can be difficult to separate from the desired peptide. acs.orgthieme-connect.de Furthermore, a significant side reaction specific to asparagine is the dehydration of the side-chain amide. thieme-connect.depeptide.comsci-hub.se

A study investigating side reactions during the activation of side-chain unprotected asparagine found that using DCC in combination with 1-hydroxybenzotriazole (B26582) (HOBt) still resulted in the formation of β-cyanoalanine, a product of side-chain dehydration. nih.gov The byproduct from DCC, dicyclohexylurea, is notably insoluble in many organic solvents, which facilitates its removal in solution-phase synthesis but makes DCC unsuitable for solid-phase peptide synthesis (SPPS). peptide.com For SPPS, Diisopropylcarbodiimide (DIC) is often preferred as its urea (B33335) byproduct is more soluble and remains in solution. peptide.com

The primary challenge in coupling reactions involving asparagine residues, including Cbz-Asn-OH, is the dehydration of the β-carboxamide side chain to form a β-cyanoalanine residue. nih.govthieme-connect.depeptide.com This side reaction is particularly prevalent when using powerful activating agents like carbodiimides. thieme-connect.desci-hub.se

The mechanism involves the activation of the α-carboxyl group by DCC, forming the O-acylisourea intermediate. This intermediate is then intramolecularly attacked by the oxygen of the side-chain amide, leading to the formation of an imino succinimide (B58015) intermediate. thieme-connect.de Subsequent elimination from this intermediate results in the formation of the nitrile group of β-cyanoalanine. thieme-connect.decapes.gov.br This dehydration is a significant issue as it introduces a non-natural amino acid into the peptide sequence and complicates purification. nih.gov

Studies have shown that this dehydration occurs during the carboxyl activation step. sci-hub.senih.gov While the use of excess coupling reagents can sometimes suppress nitrile formation by promoting a rapid acylation that outcompetes the dehydration pathway, a more reliable solution is often required. sci-hub.se

Role of Additives and Auxiliary Reagents in Amide Bond Formation

To mitigate the side reactions associated with carbodiimide-mediated couplings, various additives have been introduced.

When HOBt is added to a DCC-mediated coupling, it reacts with the O-acylisourea intermediate to form a Cbz-Asn-OBt active ester. peptide.comcreative-peptides.com This HOBt-ester is more stable than the O-acylisourea but still sufficiently reactive to acylate the amino component efficiently. The formation of this active ester intermediate minimizes the opportunity for both racemization and side-chain dehydration. nih.govethz.chcreative-peptides.com By converting the highly reactive O-acylisourea into a less reactive but more selective acylating agent, HOBt significantly reduces the formation of β-cyanoalanine from asparagine residues. nih.govpeptide.com Despite its benefits, some studies have shown that even with the DCC/HOBt combination, dehydration of the asparagine side chain can still occur to some extent. nih.gov

Table 1: Comparison of Coupling Conditions for Asparagine

Coupling Method Primary Side Reaction Additive Effect (HOBt) Reference
DCC alone Side-chain dehydration (nitrile formation), N-acylurea formation Not Applicable thieme-connect.depeptide.com
DCC/HOBt Reduced side-chain dehydration and racemization Forms a more selective HOBt active ester nih.govnih.gov
BOP Minimal dehydration BOP contains a HOBt moiety nih.govglobalresearchonline.net
Fmoc-Asn-OPfp Minimal side reactions Pre-formed active ester avoids in-situ activation issues nih.gov

Active Ester Methods for Efficient Peptide Bond Formation

To circumvent the issues associated with in-situ activation using carbodiimides, the use of pre-formed active esters of Cbz-Asn-OH is a well-established and effective strategy. sci-hub.seorgsyn.orgthieme-connect.de Active esters are derivatives where the carboxyl group of the N-protected amino acid is converted into a more reactive form that can readily undergo aminolysis. thieme-connect.de

Commonly used active esters include p-nitrophenyl (ONp) esters and pentafluorophenyl (OPfp) esters. nih.govresearchgate.netresearchgate.net These esters are generally stable, often crystalline solids that can be purified and stored, ensuring high purity of the starting material for the coupling step. sci-hub.sethieme-connect.de

The coupling reaction simply involves mixing the active ester of Cbz-Asn-OH with the desired amino component. The reaction proceeds via a nucleophilic attack of the amino group on the activated carbonyl carbon, releasing the corresponding phenol. thieme-connect.de A key advantage of this method is the significant reduction in side reactions. For instance, the use of Fmoc-Asn-OPfp (the pentafluorophenyl ester of Fmoc-asparagine) was shown to yield a homogeneous peptide product with no detectable β-cyanoalanine formation. nih.gov This suggests that forming the active ester under controlled conditions, where byproducts can be removed, provides a cleaner subsequent coupling reaction compared to one-pot carbodiimide (B86325) methods. sci-hub.se

Research into In Situ Reactions and Non-Isolation Strategies in Multi-Step Syntheses

Modern synthetic strategies often aim to improve efficiency by minimizing purification steps, leading to research into in-situ and non-isolation or "one-pot" procedures. In the context of Cbz-Asn-OH, this involves generating the active species and using it directly for coupling without isolating the intermediate.

While the standard DCC/HOBt protocol is an example of an in-situ activation method, more advanced reagents have been developed. acs.orgcreative-peptides.com Uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) incorporate the HOBt moiety within their structure. creative-peptides.comglobalresearchonline.net These reagents directly activate the carboxylic acid to form the HOBt active ester in situ, offering high efficiency and reduced side reactions. creative-peptides.com For example, BOP is noted for not generating asparagine dehydration byproducts and causing minimal racemization. peptide.comglobalresearchonline.net

Mechanistic Studies of Asparagine-Related Transformations in Organic Synthesis

The synthesis of peptides containing asparagine residues, including those protected with the N-carbobenzyloxy (Cbz or Z) group, presents unique mechanistic challenges. peptide.comnih.gov The presence of the side-chain amide introduces the possibility of several side reactions that can compete with the desired peptide bond formation. Understanding the underlying mechanisms of these transformations is crucial for developing effective synthetic strategies.

The primary transformation involving N-Cbz-asparagine in organic synthesis is its use as a building block in peptide synthesis. nih.gov The N-Cbz group serves as a urethane-type protecting group for the α-amino group, which is stable under a variety of conditions but can be removed by methods like catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.org This stability allows for the selective activation of the C-terminal carboxylic acid to form a peptide bond. The general mechanism for peptide bond formation involves the activation of the carboxyl group of N-Cbz-asparagine by a coupling reagent, followed by nucleophilic attack from the amino group of the incoming amino acid. uni-kiel.de

However, the reactivity of the asparagine side chain and the conditions employed during coupling can lead to several competing reaction pathways.

Key Side-Reaction Mechanisms

Dehydration of the Side-Chain Amide to Nitrile

A significant side reaction during the activation of N-Cbz-asparagine is the dehydration of the side-chain amide to form a β-cyano-alanine residue. scite.ai This transformation is particularly problematic when strong activating agents, such as carbodiimides, are used. The reaction is believed to proceed through the activation of the side-chain amide by the coupling reagent, followed by elimination of water.

The mechanism involves the attack of the side-chain amide oxygen onto the activating agent (e.g., dicyclohexylcarbodiimide, DCC), forming a reactive intermediate. This is followed by an intramolecular elimination process, resulting in the formation of the nitrile and a urea byproduct. This side reaction is a concern in both solution-phase and solid-phase peptide synthesis (SPPS), especially during the synthesis of long peptides where the asparagine residue is exposed to coupling reagents multiple times. peptide.com

Studies have investigated the extent of this side reaction under various coupling conditions. The choice of coupling reagent and additives plays a critical role in minimizing nitrile formation.

Table 1: Influence of Coupling Conditions on Side Reactions of Asparagine Derivatives

Coupling Reagent/MethodPrimary Side ProductObservations and Mechanistic NotesReference
DCC/HOBtβ-cyano-alanineActivation of Fmoc-Asn-OH with DCC/HOBt leads to varying amounts of nitrile formation due to dehydration of the side-chain amide. scite.ai
BOP (Castro's reagent)β-cyano-alanineBOP-mediated activation of unprotected asparagine also results in nitrile formation. The reaction is generally faster than with DCC/HOBt. scite.ai
Fmoc-Asn-OPfp (Pentafluorophenyl ester)MinimalUsing pre-activated esters like OPfp minimizes side reactions during the coupling step as the side-chain amide is not exposed to the activating agent in situ. scite.ai
PyBOP/DMFAspartimideIn Fmoc-SPPS, the use of piperidine (B6355638) for deprotection can promote aspartimide formation, especially in the presence of strong activating agents. peptide.comuni-kiel.de

Aspartimide Formation

Another prevalent side reaction is the formation of a succinimide derivative known as an aspartimide. This intramolecular cyclization occurs when the nitrogen atom of the succeeding peptide bond attacks the activated carbonyl group of the asparagine side chain. However, with N-protected asparagine itself, the cyclization involves the peptide backbone nitrogen of the following amino acid residue attacking the activated C-terminus of the aspartyl residue. This is particularly common in solid-phase peptide synthesis (SPPS) under both acidic and basic conditions. peptide.com

The mechanism is initiated by the activation of the α-carboxyl group. The nitrogen of the following peptide bond can then act as an internal nucleophile, attacking the activated carboxyl group to form a five-membered aspartimide ring. This intermediate is problematic because it can undergo nucleophilic ring-opening by amines (like piperidine used in Fmoc deprotection) or water, leading to a mixture of the desired α-peptide, the undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl group), and piperidide adducts. peptide.com The use of additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution can help suppress this side reaction. peptide.com

Racemization

During the activation of N-Cbz-asparagine for coupling, there is a risk of racemization, which compromises the stereochemical integrity of the final peptide. The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. ethz.ch

This pathway is initiated by the activation of the carboxyl group. The carbonyl oxygen of the Cbz protecting group can then act as an internal nucleophile, attacking the activated carboxyl carbon to form the cyclic oxazolone (B7731731). The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers. Urethane-based protecting groups like Cbz are known to significantly suppress oxazolone formation and subsequent racemization compared to N-acyl protecting groups, which is a primary reason for their widespread use in peptide synthesis. nih.govethz.ch

Table 2: Common Coupling Reagents and Their Mechanistic Features

Coupling Reagent ClassExamplesActivation MechanismNotes on Asparagine CouplingReference
CarbodiimidesDCC, DICForms a highly reactive O-acylisourea intermediate.High risk of side-chain dehydration (nitrile formation) and racemization if additives are not used. uni-kiel.descite.ai
Phosphonium (B103445) SaltsBOP, PyBOP, PyBroPForms an active ester (e.g., HOBt or HOAt ester) or a phosphonic anhydride.Generally provides high coupling efficiency. PyBroP and PyCloP have shown good results for sterically hindered couplings. uni-kiel.descite.ai
Uronium/Guanidinium SaltsHBTU, TBTU, HATUSimilar to phosphonium salts, they react with the carboxylic acid to form an active ester in the presence of HOBt or HOAt.HATU, which incorporates HOAt, is particularly effective at suppressing racemization. uni-kiel.de
Pre-formed Active EstersPfp (Pentafluorophenyl), ONp (p-nitrophenyl)The carboxyl group is pre-activated, avoiding the need for in situ activating agents during coupling.Reduces the risk of side reactions like nitrile formation during the coupling step. scite.ai

Analytical Methodologies in Research Verification

Spectroscopic Methods for Structural Elucidation (e.g., Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic techniques are indispensable for verifying the molecular structure of N-carbobenzyloxy-asparagine. They provide detailed information about the compound's functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural components. For N-carbobenzyloxy-asparagine, the IR spectrum reveals distinct peaks corresponding to the carbobenzyloxy (Cbz) protecting group, the amide side chain, and the carboxylic acid moiety. The presence of the urethane (B1682113) C=O stretch from the Cbz group and the amide C=O stretch are particularly diagnostic. researchgate.netresearchgate.net Spectral data is often obtained using techniques such as potassium bromide (KBr) wafer or Attenuated Total Reflectance (ATR). nih.govnih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for N-carbobenzyloxy-asparagine
Functional GroupCharacteristic Absorption (cm⁻¹)Significance
N-H Stretch (Amide & Urethane)~3341Confirms the presence of amide and urethane groups.
C=O Stretch (Urethane - Cbz group)~1720-1700Indicates the presence of the carbobenzyloxy protecting group.
C=O Stretch (Carboxylic Acid)~1715Confirms the carboxylic acid functional group.
C=O Stretch (Amide I)~1680-1640Characteristic of the primary amide in the asparagine side chain.
C-O Stretch (Ether-like)~1250Associated with the C-O bond in the carbobenzyloxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H (proton) and ¹³C (carbon-13) NMR, provides a detailed map of the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique gives information about the number of different types of protons, their chemical environments, and their proximity to other protons. For N-carbobenzyloxy-asparagine, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the Cbz group, the alpha-proton of the amino acid backbone, and the beta-methylene protons adjacent to the side-chain amide. chemicalbook.comchemicalbook.commdpi.com

¹³C NMR Spectroscopy: This method provides information on the different types of carbon atoms in the molecule. The spectrum for N-carbobenzyloxy-asparagine will display distinct peaks for the carbonyl carbons of the carboxylic acid, the urethane, and the side-chain amide, as well as for the aromatic carbons of the benzyl group and the aliphatic carbons of the asparagine residue. nih.govmdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for N-carbobenzyloxy-asparagine Derivatives
AtomTechniqueChemical Shift (ppm)Notes
Aromatic Protons (C₆H₅)¹H NMR~7.35Multiplet signal for the five protons of the phenyl ring. mdpi.com
Benzyl Methylene Protons (CH₂-Ph)¹H NMR~5.10Singlet for the two protons of the benzylic group. mdpi.com
Alpha-Proton (α-CH)¹H NMR~4.60Multiplet, coupled to adjacent protons. mdpi.com
Beta-Protons (β-CH₂)¹H NMR~2.80Multiplet for the two protons on the carbon adjacent to the side-chain amide. mdpi.com
Carbonyl Carbon (Carboxylic Acid)¹³C NMR~170-175Confirms the carboxylic acid group. mdpi.com
Carbonyl Carbon (Urethane)¹³C NMR~156Diagnostic for the Cbz protecting group. mdpi.com
Aromatic Carbons¹³C NMR~128-136Multiple signals corresponding to the phenyl ring carbons. mdpi.com

Chromatographic Techniques for Purity and Identity Confirmation (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating N-carbobenzyloxy-asparagine from any unreacted starting materials, by-products, or other impurities, thereby confirming its purity and identity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the analysis of N-protected amino acids. google.comgoogle.com A common approach is reversed-phase HPLC (RP-HPLC), where the compound is separated based on its hydrophobicity. sielc.com The purity of N-carbobenzyloxy-asparagine is often determined to be greater than 99.0% by this method. vwr.comruifuchemical.com

The analysis involves a stationary phase, typically a C18 or C8 column, and a mobile phase, which is usually a mixture of an aqueous buffer (like phosphate (B84403) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.commst.edu Detection is commonly performed using an ultraviolet (UV) detector, as the benzyl group of the Cbz moiety provides strong UV absorbance, typically monitored at wavelengths around 210 nm or 254 nm. google.commst.edu The retention time of the compound under specific HPLC conditions serves as a key identifier, while the area of the peak is proportional to its concentration, allowing for quantitative purity assessment. nih.gov Chiral HPLC methods, employing chiral stationary phases, can also be used to separate the L- and D-enantiomers of the compound. mst.edu

Table 3: Typical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of N-carbobenzyloxy-asparagine
ParameterTypical ConditionPurpose
TechniqueReversed-Phase (RP-HPLC)Separates compounds based on polarity. sielc.com
Stationary Phase (Column)C8 or C18Provides a nonpolar surface for interaction. nih.gov
Mobile PhaseAcetonitrile/Water with an acid (e.g., phosphoric or formic acid)Elutes the compound from the column. sielc.com
DetectionUV Absorbance at 210 nm or 254 nmDetects the aromatic ring of the Cbz group. google.commst.edu
Flow Rate~1.0 mL/minControls the speed of the separation. mst.edu

Emerging Research Areas and Future Directions

Development of Novel Protecting Group Strategies for Asparagine Residues in Advanced Syntheses

The protection of the asparagine side-chain amide is crucial in peptide synthesis to prevent dehydration to nitriles and aspartimide formation, particularly in sequences prone to these side reactions. While the N-α-carbobenzyloxy group is a well-established protecting group for the amine terminus, research continues into more sophisticated and orthogonal strategies for the side chain, which indirectly impacts the use of N-α-Cbz-asparagine.

A key area of development is the creation of novel protecting groups that offer enhanced stability under certain conditions while allowing for mild and highly selective removal. This is critical for the synthesis of complex peptides and proteins where multiple protecting groups must be removed in a specific order. The concept of "orthogonality" is central, where different protecting groups can be cleaved under distinct chemical conditions without affecting others. rsc.org For instance, in solid-phase peptide synthesis (SPPS), the widely used Fmoc/tBu strategy relies on the acid-lability of the tert-butyl (tBu) group for side-chain protection, which is orthogonal to the base-labile Fmoc group on the N-terminus. rsc.org

However, challenges remain, especially with asparagine. The standard side-chain protecting groups like the trityl (Trt) group can be bulky and may not completely prevent aspartimide formation in all cases. nih.gov This has spurred research into alternative protecting groups. While N-Cbz is primarily an N-α-protecting group, its principles of stability and cleavage are being applied to the design of new side-chain protectors. Future strategies may involve the development of photolabile or enzyme-cleavable protecting groups for the asparagine side chain, offering even greater control and milder deprotection conditions. These advanced protecting group schemes are essential for the successful synthesis of long and complex peptides where the cumulative risk of side reactions is high. nih.gov

Exploration of N-Carbobenzyloxy-L-Asparagine Derivatives as Substrates in Enzyme Assays

N-Carbobenzyloxy-L-asparagine and its derivatives are valuable tools for biochemists studying enzyme kinetics and mechanisms. The Cbz group, by blocking the N-terminus, allows researchers to isolate and study reactions at the C-terminus or the side chain of the asparagine residue.

Studies on Enzyme Kinetics and Mechanisms Related to Amino Acid Metabolism

In the study of amino acid metabolism, N-Cbz-L-asparagine derivatives can serve as specific substrates or inhibitors for enzymes involved in asparagine biosynthesis and degradation. For example, L-asparaginase, an enzyme that hydrolyzes L-asparagine to L-aspartic acid and ammonia, is a key therapeutic agent in the treatment of certain leukemias. chimia.chgenscript.com By using N-Cbz-L-asparagine or its esters as potential substrates, researchers can probe the active site of L-asparaginase and other amidohydrolases to understand their substrate specificity and catalytic mechanism.

Kinetic studies using such modified substrates can help determine key parameters like the Michaelis constant (K_m) and the catalytic rate (k_cat), providing insights into the enzyme's affinity for the substrate and its turnover rate. While many studies focus on the natural substrate, L-asparagine, the use of N-protected derivatives allows for the investigation of specific interactions within the enzyme's active site. For instance, the bulky Cbz group can help to map the steric constraints of the active site.

Furthermore, these derivatives can be used to study enzymes involved in post-translational modifications of proteins, where asparagine residues are often sites of glycosylation or deamidation. Understanding the kinetics and mechanisms of these enzymes is crucial for elucidating their biological roles and for the development of targeted therapeutics.

Innovative Applications in Advanced Material Science and Bioconjugation Technologies

The self-assembly properties of peptides and their derivatives are being increasingly harnessed to create novel biomaterials. The presence of the aromatic carbobenzyloxy group in N-Cbz-L-asparagine can influence these self-assembly processes through π-stacking interactions, in addition to the hydrogen bonding provided by the peptide backbone and the asparagine side chain.

This opens up possibilities for the design of new hydrogels, nanofibers, and other nanostructured materials. These materials can have a wide range of applications, from scaffolds for tissue engineering to vehicles for drug delivery. For instance, self-assembling peptides can be designed to encapsulate therapeutic agents, which are then released in a controlled manner as the material degrades. The specific properties of these materials can be tuned by altering the amino acid sequence and the nature of the protecting groups.

In the realm of bioconjugation, N-Cbz-L-asparagine can be incorporated into larger molecules to impart specific properties. For example, it can be conjugated to polymers to create biocompatible coatings for medical devices or to nanoparticles for targeted drug delivery. The ability to chemically modify the asparagine side chain after incorporation into a larger structure further enhances the versatility of this approach.

Computational Chemistry Approaches for Understanding Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. In the context of N-carbobenzyloxy-asparagine, computational methods are being used to study its conformational preferences, reactivity, and interactions with other molecules.

Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide detailed insights into the mechanisms of reactions involving N-Cbz-L-asparagine, such as peptide bond formation and protecting group cleavage. For example, computational studies can help to elucidate the factors that contribute to side reactions like aspartimide formation and provide guidance for the design of new protecting group strategies to minimize these unwanted processes.

Furthermore, computational models can be used to predict the selectivity of enzymatic reactions involving N-Cbz-L-asparagine derivatives. By simulating the docking of these molecules into the active site of an enzyme, researchers can predict their binding affinity and orientation, which can then be correlated with experimental kinetic data. This synergy between computational and experimental approaches is accelerating the pace of research in this area.

Integration into Automated Synthetic Platforms for High-Throughput Research

The demand for synthetic peptides for research, therapeutic, and diagnostic purposes has driven the development of automated synthesis platforms. These platforms, which include both solid-phase and, more recently, flow-based systems, enable the rapid and efficient synthesis of large numbers of peptides.

The integration of N-carbobenzyloxy-asparagine and other protected amino acids into these automated workflows is essential for high-throughput screening and optimization studies. In solid-phase peptide synthesis (SPPS), robotic systems can perform the repetitive cycles of deprotection, coupling, and washing, allowing for the unattended synthesis of multiple peptides in parallel. americanpeptidesociety.org

More recently, flow chemistry has emerged as a powerful technique for peptide synthesis. In a flow reactor, reagents are continuously pumped through a series of tubes and columns containing immobilized reagents and catalysts. This approach offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced reaction control, and the potential for in-line monitoring and purification. nih.govvapourtec.com The use of Cbz-protected amino acids has been successfully demonstrated in flow-based peptide synthesis, paving the way for the automated, on-demand production of custom peptides containing N-carbobenzyloxy-asparagine. nih.gov The continued development of these automated platforms will be crucial for exploring the vast chemical space of asparagine-containing peptides and for accelerating the discovery of new bioactive molecules and materials.

Q & A

What are the standard methodologies for synthesizing N-carbobenzyloxy (Cbz)-protected asparagine derivatives?

Basic Research Focus
The synthesis of N-Cbz-asparagine typically involves carbobenzylation of the amino group. A widely cited method uses benzyl chloroformate (Cbz-Cl) under alkaline conditions (e.g., sodium bicarbonate) to protect the α-amino group of asparagine . For ketimine derivatives, oxidation of N-Cbz amines with N-tert-butylbenzenesulfinimidoyl chloride has been demonstrated to yield N-Cbz ketimines efficiently .
Key Parameters :

  • pH control (8–9) to ensure selective protection of the amino group.
  • Solvent choice (e.g., dioxane/water mixtures) to stabilize intermediates.
  • Post-synthesis purification via recrystallization or column chromatography to isolate ≥97% pure products .

How do enzymatic and chemical deprotection methods for N-Cbz groups compare in peptide synthesis?

Advanced Research Focus
Traditional chemical deprotection employs HBr in acetic acid, which cleaves the Cbz group via acidolysis but risks side reactions (e.g., aspartimide formation in asparagine) . Recent advances use biocatalysts like Sphingomonas Cbz-ase (amidohydrolase), which selectively removes N-Cbz groups under mild aqueous conditions (pH 7.5, 37°C) without damaging acid-sensitive moieties .
Data Contradiction Analysis :

  • Efficiency : Chemical methods achieve >95% deprotection in 1–2 hours but require harsh conditions. Enzymatic methods require 6–12 hours but achieve >90% yield with higher selectivity.
  • Optimization Strategy : Combinatorial use of Bacillus BS2 esterase (for tert-butyloxycarbonyl removal) and Cbz-ase enables sequential deprotection of doubly protected amino acids, reducing racemization .

What experimental strategies resolve contradictions in N-Cbz-asparagine stability during solid-phase peptide synthesis (SPPS)?

Advanced Research Focus
N-Cbz-asparagine is prone to β-elimination under basic conditions, leading to aspartate byproducts. Contradictory reports on stability arise from variable coupling reagents and resin types.
Methodological Recommendations :

  • Coupling Reagents : Use N,N-diisopropylcarbodiimide (DIC) with oxyma pure instead of HOBt/DIC to minimize base-induced degradation.
  • Resin Compatibility : Avoid Wang resin (acid-labile) in favor of 2-chlorotrityl chloride resin, which stabilizes asparagine derivatives during Fmoc/t-Bu SPPS .
  • Analytical Validation : Monitor byproducts via LC-MS and MALDI-TOF to quantify aspartate formation .

How can molecular docking studies improve enzymatic deprotection of N-Cbz-asparagine?

Advanced Research Focus
Recent molecular docking of Sphingomonas Cbz-ase with N-Cbz-asparagine revealed key substrate-enzyme interactions:

  • The carbobenzyloxy group binds to a hydrophobic pocket near the catalytic triad (Ser-His-Asp).
  • Substrate recognition is enhanced by π-π stacking between the benzyl group and Phe-231 residue .
    Optimization Pathways :
  • Enzyme Engineering : Mutagenesis of Phe-231 to Trp or Tyr may increase binding affinity.
  • Solvent Engineering : Add 10% DMSO to improve solubility of N-Cbz-asparagine in aqueous reaction mixtures.

What are the limitations of current N-Cbz-asparagine derivatives in enzyme inhibition studies?

Advanced Research Focus
N-Cbz derivatives like O-sulfonated N-Cbz-kanamycin inhibit neutrophil serine proteases (e.g., Cathepsin G) but exhibit reduced potency in high-ionic-strength buffers.
Experimental Design Considerations :

  • Structure-Activity Relationships (SAR) : Modify the sulfonate group’s position to enhance binding to CatG’s S2 pocket .
  • Kinetic Analysis : Use initial velocity studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition modes .

How can response surface methodology (RSM) optimize N-Cbz-asparagine applications in plant tissue culture?

Advanced Research Focus
RSM (e.g., Box-Behnken design) can model interactions between N-Cbz-asparagine, glutamine, and auxins in somatic embryogenesis. For Agave americana, a 3-factor RSM design identified 500 mg/L asparagine + 200 mg/L glutamine + 1 mg/L 2,4-D as optimal for embryo proliferation (R² = 0.92) .
Critical Parameters :

  • Immersion Frequency : In bioreactors, 1-minute immersion at 12 intervals/day maximizes nutrient uptake.
  • Validation : Confirm model predictions via ANOVA and lack-of-fit tests .

What frameworks guide rigorous experimental design for N-Cbz-asparagine research?

Basic Research Focus
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • PICO : Compare enzymatic vs. chemical deprotection (Intervention) in peptide yield (Outcome) for asparagine-rich sequences (Population) .
  • Ethical Compliance : Ensure waste protocols align with GHS classification for N-Cbz derivatives (e.g., proper disposal of benzyl chloroformate byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.